3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Beschreibung
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a pyridazine derivative featuring two distinct substituents: a 3-nitrophenyl group at the 3-position and a pyridin-3-ylmethylsulfanyl group at the 6-position.
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-5-1-4-13(9-14)15-6-7-16(19-18-15)23-11-12-3-2-8-17-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQGMGPHIVIFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319730 | |
| Record name | 3-(3-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893999-78-5 | |
| Record name | 3-(3-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Formation of Pyridazine Ring: Cyclization reactions to form the pyridazine core.
Thioether Formation: Introduction of the pyridinylmethylsulfanyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyridinylmethylsulfanyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Pyridazine Derivatives
The following analysis compares the target compound to three imidazopyridazine derivatives (compounds 51 , 52 , and 53 ) from , focusing on structural motifs, synthesis methods, and physicochemical properties.
Structural Differences
| Compound | Substituents (3-position) | Substituents (6-position) | Core Structure |
|---|---|---|---|
| Target Compound | 3-Nitrophenyl | Pyridin-3-ylmethylsulfanyl | Pyridazine |
| Compound 51 | 3-(Methylsulfonyl)phenyl | 4-(Methylsulfonyl)phenyl | Imidazo[1,2-b]pyridazine |
| Compound 52 | 3-(Methylsulfonyl)phenyl | 4-(Methylsulfinyl)phenyl | Imidazo[1,2-b]pyridazine |
| Compound 53 | 3-(Methylsulfonyl)phenyl | 4-(Methylsulfonyl)phenyl | Imidazo[1,2-b]pyridazine |
Key Observations :
- Sulfur Oxidation State : The target compound’s sulfanyl group (thioether, S⁰) contrasts with the sulfonyl (S⁺²) and sulfinyl (S⁺¹) groups in compounds 51–53. This difference likely impacts electronic properties, solubility, and metabolic stability.
- Aromatic Systems : While the target compound retains a simple pyridazine core, compounds 51–53 incorporate fused imidazole rings, which may enhance planarity and π-π stacking interactions.
Physicochemical Properties
| Compound | Melting Point (°C) | Purity (%) | Synthesis Method (Purification) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Inferred: Likely chromatography |
| Compound 51 | 264.0–267.5 | >95 | Prep-TLC (4% CH₃OH/DCM) |
| Compound 52 | 218.6–221.0 | >95 | Prep-TLC (4% CH₃OH/DCM) |
| Compound 53 | 218.0–221.5 | >95 | Prep-TLC (4% CH₃OH/DCM) |
Analysis :
- The high melting points (218–267°C) of compounds 51–53 suggest strong intermolecular forces, possibly due to sulfonyl/sulfinyl groups and fused imidazole rings. The target compound’s nitro group may similarly elevate its melting point relative to non-polar analogs.
- All compounds in achieved >95% purity via prep-TLC, indicating that similar methods could be applicable for synthesizing the target compound .
Comparison with Sulfur-Containing Pyridazine Analogs
lists sulfanilamide-functionalized pyridazines (e.g., Midicel , Retasulfin ), which share a sulfur-based substituent but differ in functional groups:
| Compound Type | Substituent | Biological Relevance |
|---|---|---|
| Target Compound | Pyridin-3-ylmethylsulfanyl | Unknown |
| Sulfanilamide Derivatives | Sulfonamide (-SO₂NH₂) | Antibacterial agents (e.g., Midicel) |
Key Differences :
- Biological Activity : Sulfanilamide derivatives are established antibacterials, whereas the target compound’s nitro group may redirect activity toward antiparasitic or anticancer applications, as seen in nitroaromatic drugs .
Biologische Aktivität
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridazine ring substituted with a nitrophenyl group and a pyridinylmethylsulfanyl group, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is C16H12N4O2S, with a molecular weight of approximately 288.34 g/mol. The compound's structure is characterized by:
- Pyridazine Ring : A five-membered ring containing two nitrogen atoms.
- Nitrophenyl Group : A phenyl ring with a nitro substituent, which can enhance biological activity through electron-withdrawing effects.
- Pyridinylmethylsulfanyl Group : This thioether linkage can provide unique reactivity and interaction capabilities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Nitration : Introduction of the nitro group to the phenyl ring.
- Formation of the Pyridazine Ring : Cyclization reactions to form the pyridazine core.
- Thioether Formation : Attachment of the pyridinylmethylsulfanyl group via nucleophilic substitution reactions.
Antifungal Activity
Research indicates that compounds similar to 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine exhibit significant antifungal properties. Studies suggest that derivatives with pyridinylmethylthio and phenylamino moieties can inhibit fungal growth effectively, making them candidates for antifungal drug development.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways in target organisms.
- Receptor Modulation : It can potentially modulate receptor activity, influencing various biological processes.
- Electron Transfer : The nitrophenyl group can participate in electron transfer reactions, which may be crucial for its biological effects.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine:
- Antifungal Studies : In vitro tests demonstrated that this compound exhibits strong antifungal activity against Candida species, showing promise as a therapeutic agent for fungal infections.
- Cytotoxicity Assessments : Evaluations on various cancer cell lines indicated that the compound has cytotoxic effects, suggesting potential applications in oncology.
- Molecular Docking Studies : Computational analyses revealed favorable binding interactions between the compound and target proteins involved in disease pathways, supporting its role as a lead compound in drug design .
Comparison with Similar Compounds
To understand the unique properties of 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 3-(4-Nitrophenyl)-6-(pyridin-3-ylmethylthio)pyridazine | Similar pyridazine core; different nitro position | Antimicrobial properties |
| 3-(2-Nitrophenyl)-6-(pyridin-4-ylmethylthio)pyridazine | Altered nitrophenyl positioning | Enhanced cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
